molecular formula C16H16N4O3 B6454495 2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2548983-67-9

2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

Cat. No.: B6454495
CAS No.: 2548983-67-9
M. Wt: 312.32 g/mol
InChI Key: BWLGMDXVRVZXRO-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These are heterocyclic compounds containing a pyrazine ring fused with a 1,2,4-triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazines involve reactions of 2-hydrazinopyridines with various reagents . For example, one method involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, with a cyclopropylmethyl group attached at the 2-position and a 4-methoxyphenyl group attached at the 7-position .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure, including the triazolo[4,3-a]pyrazine ring, the cyclopropylmethyl group, and the 4-methoxyphenyl group .

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

This compound acts as a PARP1 inhibitor . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cell, which can result in cell death, particularly in cells that are deficient in certain DNA repair pathways.

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathway . Normally, PARP1 detects DNA damage and recruits other proteins to repair the damage This can lead to the accumulation of DNA damage, which can trigger cell death.

Result of Action

The result of the compound’s action is the induction of cell death in cells with deficiencies in certain DNA repair pathways . This makes it a potential therapeutic agent for the treatment of certain types of cancer, as cancer cells often have deficiencies in DNA repair mechanisms.

Properties

IUPAC Name

2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-13-6-4-12(5-7-13)18-8-9-19-14(15(18)21)17-20(16(19)22)10-11-2-3-11/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLGMDXVRVZXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4CC4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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